(S)-2-Benzamidopentanoic acid
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Overview
Description
(S)-2-Benzamidopentanoic acid, also known as S-2-benzamidopentanoic acid and S2BAPA, is an organic acid that is widely used in scientific research. It is a derivative of benzamidine, a synthetic organic compound first synthesized in the early 1900s. S2BAPA has been used in a variety of research applications, including as a reagent for the synthesis of peptides, as a model compound to study the mechanism of action of drugs, and as a biochemical tool to study the physiological effects of certain compounds.
Scientific Research Applications
Gut Function Regulation
Benzoic acid derivatives, including compounds similar to (S)-2-Benzamidopentanoic acid, have been studied for their roles in regulating gut functions. These compounds are recognized for their antibacterial and antifungal properties and have shown potential in improving growth and health through the promotion of gut functions such as digestion, absorption, and barrier integrity. Studies, particularly involving piglets and porcine intestinal epithelial cells, suggest that appropriate levels of benzoic acid can enhance gut functions via the regulation of enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health (Mao et al., 2019).
Advanced Sulfur Chemistry
The application of sulfur chemistry, which includes the study of compounds like this compound, has been pivotal in treating acid gases. This field has been essential in addressing environmental and health concerns associated with sulfur compounds found in fuels. Innovations in sulfur chemistry aim to improve desulfurization processes and sulfur recovery, highlighting the importance of understanding complex chemical reactions for environmental protection and industrial efficiency (Gupta et al., 2016).
Pharmacokinetics and Dietary Exposures
Research on benzoic acid derivatives, closely related to this compound, involves physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations across species. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors in risk assessments, contributing significantly to food safety and regulatory sciences (Hoffman & Hanneman, 2017).
Stability and Degradation Pathways
Investigations into the stability and degradation pathways of chemical compounds like nitisinone, which shares functional similarities with this compound, provide insights into their environmental impact and pharmaceutical applications. Understanding the stability of such compounds under various conditions and their degradation products is vital for assessing potential risks and benefits associated with their use (Barchańska et al., 2019).
Supramolecular Chemistry Applications
Benzene derivatives, including this compound, serve as foundational elements in supramolecular chemistry, offering a broad spectrum of applications from nanotechnology to biomedical fields. Their ability to self-assemble into complex structures underpins advancements in materials science and drug delivery systems, underscoring the compound's significance in cutting-edge research and development (Cantekin et al., 2012).
Mechanism of Action
Mode of Action
The interaction of BZ-NVA-OH with its targets could lead to changes in cellular processes . These interactions could involve binding to the target proteins, altering their conformation, and affecting their function. The exact mode of action of BZ-NVA-OH is still under investigation and may vary depending on the specific target and cellular context.
Biochemical Pathways
BZ-NVA-OH may affect various biochemical pathways within the cell The compound could influence processes such as protein synthesis, signal transduction, and metabolic pathways The downstream effects of these changes could include alterations in cell growth, differentiation, and survival
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BZ-NVA-OH are crucial for understanding its bioavailability These properties determine how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and finally excreted
Result of Action
The molecular and cellular effects of BZ-NVA-OH’s action could include changes in protein function, alterations in cellular signaling pathways, and effects on cell growth and survival . These effects could potentially influence various biological processes and contribute to the compound’s overall biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BZ-NVA-OH . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding how these environmental factors influence the action of BZ-NVA-OH is crucial for optimizing its use.
properties
IUPAC Name |
(2S)-2-benzamidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVHOLHABBQKU-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551676 |
Source
|
Record name | N-Benzoyl-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121470-62-0 |
Source
|
Record name | N-Benzoyl-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.